molecular formula C17H15FN2O2 B2400934 3-(2-fluorophenyl)-2-methyl-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocin-4-one CAS No. 899784-16-8

3-(2-fluorophenyl)-2-methyl-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocin-4-one

Cat. No.: B2400934
CAS No.: 899784-16-8
M. Wt: 298.317
InChI Key: QUYOJCYESGGDRB-UHFFFAOYSA-N
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Description

3-(2-fluorophenyl)-2-methyl-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocin-4-one is a useful research compound. Its molecular formula is C17H15FN2O2 and its molecular weight is 298.317. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of N-aryl-2-methyl-4-oxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxamides : This research demonstrates the synthesis of N-aryl derivatives through three-component reactions, emphasizing the structural complexity and versatility of this class of compounds (Gein, Zamaraeva, Dmitriev, & Nasakin, 2017).
  • Unexpected Transformations in Solution : The study on 11-Acetyl-8-bromo-2-methyl-5,6-dihydro-2H-2,6-methano-1,3,5-benzoxadiazocin-4(3H)-one highlights its dynamic behavior in solution, indicating a propensity for slow isomerization and deacetylation under certain conditions (Sedova, Krivopalov, & Shkurko, 2017).

Biological and Medicinal Research

  • Synthesis of Derivatives with Potential Antimicrobial Properties : The creation of derivatives like 4-fluorophenyl compounds showed potential in combating cancer and microbial infections, indicating the biomedical relevance of these compounds (Naik, Mahanthesha, & Suresh, 2022).
  • Antitumor and Antimicrobial Evaluation : Certain derivatives, such as geranyl phenyl ethers, have shown growth inhibitory effects against tumor cell lines and antibacterial properties, underscoring the potential therapeutic applications of these compounds (Oh, Shin, Chung, Han, & Baek, 2002).
  • Antiradical Activity : The study on methano[1,3]thiazolo[2,3-d][1,3,5]benzoxadiazocines reveals insights into their antiradical activity, which is crucial for understanding their potential in combating oxidative stress-related diseases (Kulakov, Talipov, Shulgau, & Seilkhanov, 2014).
  • Antitubercular Properties : Compounds like 5-(4-acetyl-5-(aryl)-4,5-dihydro-1,3,4-oxadiazol-2-yl)-4-(2-fluorophenyl)-6-methyl-3,4-dihydropyrimidin-2(1H)-ones exhibited significant antitubercular activity, indicating their potential use in tuberculosis treatment (Desai, Trivedi, Vaghani, Somani, & Bhatt, 2016).

Mechanism of Action

Target of Action

It’s known that many bioactive aromatic compounds containing the indole nucleus bind with high affinity to multiple receptors . This suggests that the compound could potentially interact with a variety of cellular targets.

Mode of Action

The exact mode of action of this compound is currently unknown. Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound could interact with its targets in a way that modulates these biological processes.

Biochemical Pathways

Given the broad range of biological activities associated with indole derivatives , it’s likely that this compound could influence multiple biochemical pathways.

Pharmacokinetics

A related compound, a mono-carbonyl curcumin analog, has been found to have a bioavailability of 60% after oral administration and 35% after intraperitoneal administration . This suggests that the compound could potentially have similar ADME properties.

Result of Action

A related compound, a mono-carbonyl curcumin analog, has been found to exhibit broad-spectrum activity in the nci anticancer cell line screen and potent antiangiogenesis activity . This suggests that the compound could potentially have similar effects.

Properties

IUPAC Name

10-(2-fluorophenyl)-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2,4,6-trien-11-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15FN2O2/c1-17-10-13(11-6-2-5-9-15(11)22-17)19-16(21)20(17)14-8-4-3-7-12(14)18/h2-9,13H,10H2,1H3,(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUYOJCYESGGDRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC(C3=CC=CC=C3O1)NC(=O)N2C4=CC=CC=C4F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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